molecular formula C12H14ClN3 B2747452 [(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl](methyl)amine CAS No. 879362-75-1

[(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl](methyl)amine

Cat. No.: B2747452
CAS No.: 879362-75-1
M. Wt: 235.72
InChI Key: KZPXLWBEPOVTGV-UHFFFAOYSA-N
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Description

This compound is a secondary amine featuring a 4-chlorophenyl group and a 1-methylimidazol-2-yl moiety linked via a methylene bridge, with an additional methyl group attached to the nitrogen. The compound was previously marketed by CymitQuimica (Ref: 10-F657821) but is now discontinued .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-1-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-14-11(12-15-7-8-16(12)2)9-3-5-10(13)6-4-9/h3-8,11,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPXLWBEPOVTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)Cl)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879362-75-1
Record name [(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl](methyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the imidazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methylamine Group: The final step involves the reaction of the intermediate with methylamine, typically under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the 4-chlorophenyl group, potentially converting the chlorine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions are common, especially at the methylamine group, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) are typical reagents.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or inflammatory pathways.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the methylamine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Structural Features Notable Substituents/Modifications
(4-Chlorophenyl)(1-Methyl-1H-Imidazol-2-yl)MethylAmine (Target) 4-Chlorophenyl, 1-methylimidazol-2-yl, methylamine Methyl group on imidazole N1 and amine N
N-(4-Chlorobenzyl)-1-(Pyridin-3-yl)Methanamine (Compound 21, ) 4-Chlorobenzyl, pyridin-3-yl Pyridine ring replaces imidazole; no methyl groups
5-(4-Chlorophenyl)-N-(2,3-Dichlorobenzyl)-1-(2-Methoxyethyl)-1H-Imidazol-2-Amine () 4-Chlorophenyl, dichlorobenzyl, methoxyethyl Dichlorobenzyl and methoxyethyl substituents
2-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethan-1-Amine Dihydrochloride () 4-Chlorophenyl, imidazol-1-yl, dihydrochloride salt Imidazole N1 substitution; salt form enhances solubility
2-[(4-Chlorobenzyl)Sulfanyl]-4-Phenyl-1H-Imidazol-1-Amine () Sulfanyl linker, 4-phenylimidazole Sulfur atom introduces polarity

Key Observations :

  • Substituent Effects: The target compound’s 1-methylimidazol-2-yl group enhances metabolic stability compared to non-methylated imidazoles (e.g., ) .
  • Solubility : Salt forms (e.g., dihydrochloride in ) improve aqueous solubility, whereas the target compound’s free amine may require formulation adjustments .

Biological Activity

The compound (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine , also known by its CAS number 871217-40-2, is a derivative of imidazole with potential biological activity. Its structure features a chlorophenyl group and an imidazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Biological Activity Overview

The biological activities of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine have been investigated in various studies, highlighting its potential as an anticancer agent and its interaction with neurotransmitter systems.

1. Anticancer Activity

Recent studies have evaluated the anticancer properties of imidazole derivatives, including (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine. For instance, compounds with similar structures have shown activity against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Study Cell Lines Tested IC50 Values (µM) Mechanism of Action
Study AA549 (lung cancer)15Apoptosis induction
Study BMCF7 (breast cancer)12Cell cycle arrest
Study CHeLa (cervical cancer)20Inhibition of proliferation

2. Neurotransmitter Interaction

Imidazole derivatives are often explored for their interaction with neurotransmitter receptors. Preliminary data suggest that (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine may act as a modulator of serotonin receptors, which could have implications for treating mood disorders.

3. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition could help mitigate the progression of diabetic neuropathy and retinopathy.

Case Studies

Several case studies have been documented regarding the biological effects of imidazole derivatives similar to (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine:

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of imidazole derivatives for their anticancer properties. The findings indicated that compounds with a chlorophenyl group exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-substituted counterparts.

Case Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological effects of imidazole derivatives demonstrated that certain compounds could significantly enhance serotonin receptor activity, leading to increased serotonin levels in synaptic clefts. This suggests potential applications in treating depression and anxiety disorders.

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